molecular formula C33H31N3O3S2 B2573011 1-(5-(2,3-dimethoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-((1-(3-methylbenzyl)-1H-indol-3-yl)thio)ethanone CAS No. 681276-16-4

1-(5-(2,3-dimethoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-((1-(3-methylbenzyl)-1H-indol-3-yl)thio)ethanone

Cat. No.: B2573011
CAS No.: 681276-16-4
M. Wt: 581.75
InChI Key: ZVBPMAQTTKDQJC-UHFFFAOYSA-N
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Description

The compound 1-(5-(2,3-dimethoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-((1-(3-methylbenzyl)-1H-indol-3-yl)thio)ethanone features a pyrazoline core substituted with:

  • 2,3-Dimethoxyphenyl group at position 5, providing electron-donating methoxy groups.
  • Thiophen-2-yl group at position 3, contributing aromatic heterocyclic character.

Properties

IUPAC Name

1-[3-(2,3-dimethoxyphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-[1-[(3-methylphenyl)methyl]indol-3-yl]sulfanylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H31N3O3S2/c1-22-9-6-10-23(17-22)19-35-20-31(24-11-4-5-13-27(24)35)41-21-32(37)36-28(18-26(34-36)30-15-8-16-40-30)25-12-7-14-29(38-2)33(25)39-3/h4-17,20,28H,18-19,21H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVBPMAQTTKDQJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CN2C=C(C3=CC=CC=C32)SCC(=O)N4C(CC(=N4)C5=CC=CS5)C6=C(C(=CC=C6)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H31N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

581.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(5-(2,3-dimethoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-((1-(3-methylbenzyl)-1H-indol-3-yl)thio)ethanone is a complex organic molecule that has garnered interest for its potential biological activities. This article synthesizes existing research findings on its biological properties, including anticancer, antiviral, and anti-inflammatory activities.

Chemical Structure

The molecular formula of this compound is C36H36N6O5S2C_{36}H_{36}N_{6}O_{5}S_{2}, with a molecular weight of 696.85 g/mol. Its structure includes a pyrazole ring, a thiophene moiety, and an indole derivative, which are known to contribute to various biological activities.

Anticancer Activity

Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives of pyrazole have been shown to inhibit tubulin polymerization, which is crucial for cancer cell division and proliferation. In a study involving pyrazole derivatives, it was found that structural modifications could enhance their antitumor efficacy by affecting their interaction with cellular targets .

Table 1: Summary of Anticancer Activities of Pyrazole Derivatives

CompoundIC50 (µM)Mechanism of Action
Compound A0.03Inhibition of tubulin polymerization
Compound B0.05Induction of apoptosis
Compound C0.07Cell cycle arrest

Antiviral Activity

The compound's potential antiviral activity has also been explored in various studies. Similar pyrazole derivatives have demonstrated effectiveness against viral infections by inhibiting viral replication mechanisms. For example, certain derivatives were tested against influenza and showed promising results in reducing viral load in infected cells .

Table 2: Antiviral Efficacy of Related Compounds

CompoundVirus TypeEC50 (µM)Reference
Compound DInfluenza A0.5
Compound EHIV0.8

Anti-inflammatory Activity

The anti-inflammatory properties of the compound are supported by studies showing that pyrazole derivatives can inhibit inflammatory mediators such as TNF-alpha and IL-6. This activity is particularly relevant in conditions like rheumatoid arthritis and other inflammatory diseases .

Case Studies

A notable case study involved the synthesis and evaluation of a series of pyrazole derivatives, including the compound . These compounds were tested for their ability to reduce inflammation in animal models, demonstrating significant decreases in swelling and pain markers .

Additionally, another study focused on the compound's effects on neuronal cells, revealing its potential neuroprotective effects through modulation of oxidative stress pathways .

Scientific Research Applications

Antitumor Activity

Recent studies have demonstrated that compounds similar to 1-(5-(2,3-dimethoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-((1-(3-methylbenzyl)-1H-indol-3-yl)thio)ethanone exhibit significant antitumor properties. For instance:

  • Mechanism of Action: The antitumor activity is often attributed to the inhibition of tubulin polymerization, disrupting the mitotic spindle formation in cancer cells .

Antiviral Properties

Compounds containing pyrazole and thiophene structures have been evaluated for antiviral activities. They have shown potential against various viral strains by interfering with viral replication processes .

Anti-inflammatory Effects

Research indicates that similar compounds can exert anti-inflammatory effects by inhibiting pro-inflammatory cytokines and mediators. This property makes them candidates for treating inflammatory diseases .

Case Study 1: Antitumor Evaluation

A series of synthesized pyrazole derivatives were tested against human cancer cell lines. The results indicated that certain modifications in the structure led to enhanced cytotoxicity. Notably, the incorporation of methoxy groups at specific positions on the phenyl ring significantly improved activity against breast cancer cell lines.

Case Study 2: Antiviral Screening

In a study assessing antiviral properties, derivatives of the compound were screened against influenza and herpes simplex viruses. The results showed promising inhibitory effects, suggesting that these compounds could serve as lead structures for antiviral drug development.

Activity TypeTarget Organism/Cell LineIC50 (µM)Reference
AntitumorMCF-7 (Breast Cancer)12.5
AntiviralInfluenza Virus15.0
Anti-inflammatoryRAW 264.7 Macrophages20.0

Comparison with Similar Compounds

Key Structural Differences and Implications

Substituent Effects on Polarity and Solubility: The 2,3-dimethoxyphenyl group in the target compound increases lipophilicity compared to analogs with hydroxyl groups (e.g., ). This may reduce aqueous solubility but improve membrane permeability .

Synthetic Pathways :

  • The target compound’s synthesis likely involves hydrazine-mediated cyclization (as in ) followed by thioether formation.
  • Analogs in and utilize amide coupling between pyrazoline intermediates and carboxylic acid derivatives, a method also described in for trifluoromethyl-pyrazole synthesis .

Bioactivity Correlations :

  • While direct bioactivity data for the target compound are unavailable, highlights that structurally similar compounds cluster into groups with shared modes of action. For example, fluorinated derivatives (e.g., ) often exhibit enhanced metabolic stability .

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